REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9](N)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[C:12]([O:15]C(=O)C)(=O)[CH3:13].O.[N:20]1C=CC=CC=1>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:13][C:12]([NH2:20])=[O:15])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)N
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2×50 mL of EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with 1N HCl, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |